molecular formula C14H8Br2O2 B8197556 1,2-Bis(3-bromophenyl)ethane-1,2-dione

1,2-Bis(3-bromophenyl)ethane-1,2-dione

Cat. No.: B8197556
M. Wt: 368.02 g/mol
InChI Key: XDYSRWNBAYVIGW-UHFFFAOYSA-N
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Description

1,2-Bis(3-bromophenyl)ethane-1,2-dione is an organic compound with the molecular formula C14H8Br2O2. It is also known as 3,3’-Dibromobenzil. This compound is characterized by the presence of two bromine atoms attached to the benzene rings and a diketone functional group. It is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-bromophenyl)ethane-1,2-dione can be synthesized through multiple-step reactions starting from suitable precursors. One common method involves the bromination of benzil (1,2-diphenylethane-1,2-dione) using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-bromophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Bis(3-bromophenyl)ethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(3-bromophenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and diketone group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, it can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(3-bromophenyl)ethane-1,2-dione is unique due to the specific positioning of bromine atoms at the meta position, which influences its chemical reactivity and interaction with other molecules. This unique structure allows it to participate in specific reactions and exhibit distinct biological activities compared to its isomers .

Biological Activity

1,2-Bis(3-bromophenyl)ethane-1,2-dione (BBPED), also known as 3,3'-dibromobenzil, is an organic compound characterized by its unique structure comprising two bromophenyl groups attached to a central ethane-1,2-dione moiety. This compound has attracted significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C14H8Br2O2
  • Molecular Weight : 368.02 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features two bromine atoms on the phenyl rings and a diketone functional group, which enhances its reactivity and biological interactions.

The biological activity of BBPED is primarily attributed to its ability to interact with various molecular targets. The presence of bromine atoms enhances its electron-withdrawing characteristics, influencing its reactivity with biomolecules. Key mechanisms include:

  • Covalent Bond Formation : BBPED can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
  • Redox Reactions : The compound participates in redox reactions that affect oxidative stress pathways within cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

Biological Activities

Research has demonstrated that BBPED exhibits several notable biological activities:

  • Anticancer Activity : Studies indicate that BBPED can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, it has shown effectiveness against breast cancer cells by triggering cell cycle arrest and apoptosis .
  • Antimicrobial Properties : BBPED has been investigated for its antimicrobial effects against a range of pathogens. In vitro studies suggest it can inhibit the growth of certain bacterial strains, potentially offering a new avenue for antibiotic development .
  • Anti-inflammatory Effects : Preliminary research suggests that BBPED may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activities of BBPED:

  • Anticancer Study :
    • A study evaluated the cytotoxic effects of BBPED on MCF-7 (breast cancer) cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity .
  • Antimicrobial Screening :
    • In a screening assay against Gram-positive and Gram-negative bacteria, BBPED demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range .
  • Mechanistic Insights :
    • Research exploring the mechanism of action revealed that BBPED induces oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

Summary Table of Biological Activities

Biological ActivityEffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits growth of S. aureus and E. coli
Anti-inflammatoryPotential anti-inflammatory effects

Properties

IUPAC Name

1,2-bis(3-bromophenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYSRWNBAYVIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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